![molecular formula C15H16N8O2 B2827174 N-(1-([1,2,4]三氮唑并[4,3-a]吡嗪-8-基)吡咯啉-3-基)-N-甲基-6-氧代-1,6-二氢吡啶并[3,4-d]嘧啶-3-羧酰胺 CAS No. 2034520-86-8](/img/structure/B2827174.png)

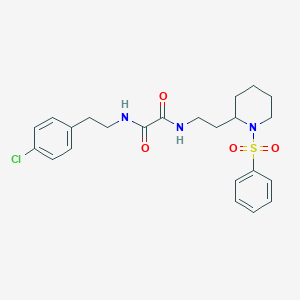

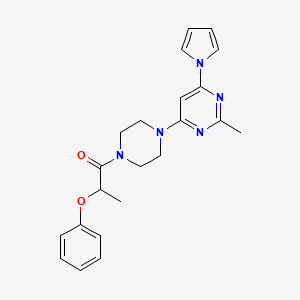

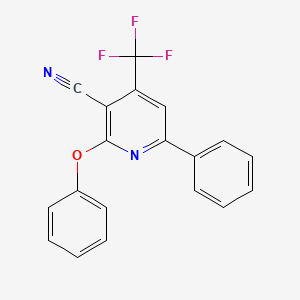

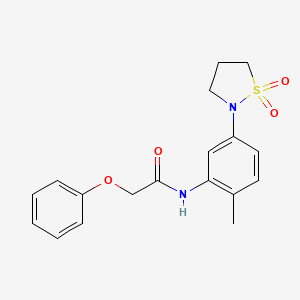

N-(1-([1,2,4]三氮唑并[4,3-a]吡嗪-8-基)吡咯啉-3-基)-N-甲基-6-氧代-1,6-二氢吡啶并[3,4-d]嘧啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

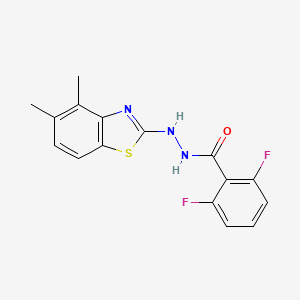

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

科学研究应用

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine base, which is similar to the structure of the compound , have been synthesized and used as energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

Specifically, compound 5, which is a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has been suggested as a secondary explosive due to its excellent insensitivity and good detonation performance .

Heat-Resistant Explosives

The azo compound 10, another [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives .

Primary Explosives

Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .

Antibacterial Agents

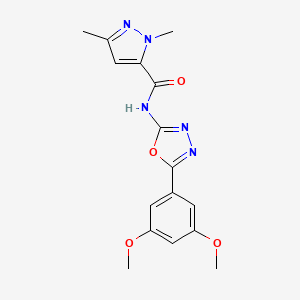

A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Pharmaceutical Research

Nitrogen-containing heterocycles, such as the triazolo[4,3-a]pyrazine in the compound , are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

作用机制

Target of Action

Similar compounds, such as other [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets and cause changes that result in antibacterial activities . For instance, some compounds have exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial and antiviral activities .

Result of Action

Similar compounds have shown to exhibit antibacterial activities against both gram-positive and gram-negative bacteria . They have also shown potential as c-Met kinase inhibitors .

未来方向

The compound is part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . These compounds show promise in the field of medicinal chemistry and may be further explored for their potential therapeutic applications.

属性

IUPAC Name |

1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O2/c1-21-12(24)3-2-11(20-21)15(25)18-10-4-6-22(8-10)13-14-19-17-9-23(14)7-5-16-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXXPVRJXNRWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)

![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)

![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)

![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)

![Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2827109.png)